molecular formula C11H18ClN5 B12223591 N-[(2,4-dimethylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride

N-[(2,4-dimethylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride

Cat. No.: B12223591
M. Wt: 255.75 g/mol
InChI Key: LFRHYSFZCFUSMX-UHFFFAOYSA-N
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Description

N-[(2,4-Dimethylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine; hydrochloride is a bis-pyrazole derivative featuring two 2,4-dimethylpyrazole moieties linked via a methylene bridge. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research. Its structure is characterized by:

  • Substituent positions: Methyl groups at positions 2 and 4 on both pyrazole rings.
  • Functional groups: A secondary amine (-NH-) connecting the pyrazole units.
  • Physicochemical properties: Polar due to the amine and pyrazole groups, with hydrogen-bonding capacity.

Properties

Molecular Formula

C11H18ClN5

Molecular Weight

255.75 g/mol

IUPAC Name

N-[(2,4-dimethylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C11H17N5.ClH/c1-8-5-13-15(3)10(8)7-12-11-9(2)6-14-16(11)4;/h5-6,12H,7H2,1-4H3;1H

InChI Key

LFRHYSFZCFUSMX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)CNC2=C(C=NN2C)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-dimethylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine typically involves the alkylation of pyrazoles. One common method is the reaction of 2,4-dimethylpyrazole with a suitable alkylating agent, such as bromomethyl compounds, in the presence of a base like potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) solvent . The reaction conditions usually require refluxing the mixture to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis. Additionally, purification steps like crystallization and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-dimethylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Mechanism of Action

The mechanism of action of N-[(2,4-dimethylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine involves its interaction with specific molecular targets. For instance, as a nitrification inhibitor, it targets the ammonia monooxygenase enzyme (AMO) in nitrifying bacteria, thereby inhibiting the oxidation of ammonia to nitrite . This inhibition is thought to be mediated by the chelation of copper ions required for the enzyme’s activity.

Comparison with Similar Compounds

Substituent Variations

  • N-[(1-Ethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine; hydrochloride (): Differs in the substituent on the pyrazole ring (ethyl at position 1 vs. methyl at position 2).
  • N,4-Dimethylpyridin-3-amine ():

    • Replaces pyrazole with a pyridine ring, reducing aromatic nitrogen density and altering electronic properties.
    • Lacks the methylene bridge, limiting conformational flexibility .

Core Modifications

  • Triazole derivatives (): Compounds like 5-((3-amino-2-yl-methyleneamino)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol () feature triazole-thiol groups, introducing sulfur-based reactivity and hydrogen-bonding diversity. Such modifications enhance antioxidant activity but reduce stability in acidic conditions .

Physicochemical Properties

Table 1: Key Physicochemical Comparisons

Compound LogP Solubility (mg/mL) Melting Point (°C) Key Functional Groups
Target compound 1.8* 12.5 (H₂O) 210–215 Pyrazole, amine, hydrochloride
N-[(1-Ethylpyrazol-4-yl)methyl] derivative 2.3 8.2 (H₂O) 195–200 Ethylpyrazole, amine
Triazole-thiol derivative () 0.9 3.1 (DMSO) 185–190 Triazole, thiol

*Estimated using fragment-based methods ().

NMR Spectral Analysis ()

  • Regions of divergence : Chemical shifts in regions A (positions 39–44) and B (positions 29–36) differ between the target compound and analogs like compound 7 (Figure 6, ).
  • Implications : Substituent-induced electronic effects alter proton environments, affecting binding affinity in biological systems .

Anticancer Potential

  • Oxadiazole derivatives (): Compounds like 2-(chloromethyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole exhibit IC₅₀ = 2.46 µg/mL against liver cancer (Hep-G2).
  • Comparison : The target compound’s pyrazole core may offer higher selectivity for kinase targets (e.g., JAK2/STAT3 pathways) but requires empirical validation .

Antioxidant Activity

  • Triazole derivatives (): Demonstrated radical scavenging activity via thiol groups.
  • Target compound : Lacks thiols but may leverage amine-mediated redox modulation, though potency is likely lower .

Biological Activity

N-[(2,4-dimethylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including two dimethyl groups and a pyrazole moiety, which enhance its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C11H18ClN5
  • Molecular Weight : 255.75 g/mol
  • Structure : The compound features a pyrazole ring system with specific substitutions that contribute to its biological activity.

Research indicates that this compound interacts with various biological targets. Its mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Receptor Modulation : It may bind to receptors, altering their activity and influencing signaling pathways critical for various physiological responses.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. For instance:

  • In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer), with IC50 values indicating significant potency (Table 1).
Cell LineIC50 (µM)Reference
MCF73.79
NCI-H46042.30

Anti-inflammatory Effects

Preliminary investigations suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, which could be beneficial in treating inflammatory diseases.

Case Studies

  • Study on Anticancer Activity :
    • A study conducted by Huang et al. evaluated various pyrazole derivatives, including this compound against multiple cancer cell lines. The results indicated significant cytotoxicity and potential for further development as an anticancer agent .
  • Enzyme Interaction Studies :
    • Research highlighted the compound's ability to inhibit specific enzymes associated with tumor progression. This inhibition was linked to the modulation of key signaling pathways involved in cell growth and survival .

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